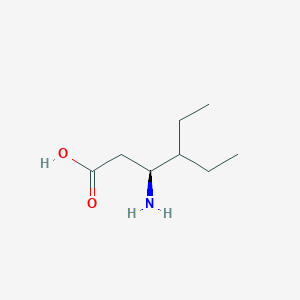
tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a methylsulfamoyl group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfamoyl Group: This step involves the reaction of the piperidine ring with a methylsulfamoyl chloride under basic conditions.
Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar structure but with an amino group instead of a methylsulfamoyl group.
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Contains a hydroxy group instead of a methylsulfamoyl group.
Uniqueness
Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H22N2O4S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
RXNKGBKQWLXHKP-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)NC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)









![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)


